2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is a compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . The reaction conditions often involve refluxing the mixture in a suitable solvent such as ethanol or acetonitrile .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common reagents used in these reactions include acids, bases, and solvents like ethanol, acetonitrile, and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of bacteria and fungi.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, its urease inhibitory activity is due to its ability to bind to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for the treatment of infections caused by Helicobacter pylori, as the enzyme is essential for the bacterium’s survival in the acidic environment of the stomach .
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
- 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide
- 1,3,4-thiadiazole-2,5-diamine
- 2-amino-5-mercapto-1,3,4-thiadiazole
Compared to these compounds, 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide exhibits unique properties such as higher urease inhibitory activity and potential antimicrobial effects .
Properties
Molecular Formula |
C18H18N4OS2 |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H18N4OS2/c1-12-8-9-15(13(2)10-12)20-16(23)11-24-18-22-21-17(25-18)19-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21)(H,20,23) |
InChI Key |
YUFNHDJLTOYPHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC3=CC=CC=C3)C |
Origin of Product |
United States |
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